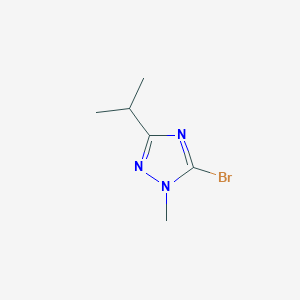

5-bromo-3-isopropyl-1-methyl-1H-1,2,4-triazole

Description

5-Bromo-3-isopropyl-1-methyl-1H-1,2,4-triazole is a halogenated triazole derivative characterized by a bromine atom at the 5-position, an isopropyl group at the 3-position, and a methyl group at the 1-position of the triazole ring. Its molecular formula is C$7$H${11}$BrN$_3$, with a molecular weight of 217.09 g/mol (estimated based on analogous compounds in and ). The bromine substituent introduces electronegativity and steric bulk, while the isopropyl group enhances hydrophobicity and steric hindrance, influencing reactivity and biological interactions.

Properties

IUPAC Name |

5-bromo-1-methyl-3-propan-2-yl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3/c1-4(2)5-8-6(7)10(3)9-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPXYCOXEHTOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-isopropyl-1-methyl-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the bromination of 3-isopropyl-1-methyl-1H-1,2,4-triazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Another approach involves the cyclization of appropriate precursors, such as 3-isopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylic acid, in the presence of a brominating agent. This method may require the use of a catalyst and specific reaction conditions to achieve high yields.

Industrial Production Methods

Industrial production of 5-bromo-3-isopropyl-1-methyl-1H-1,2,4-triazole may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The choice of brominating agents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-isopropyl-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or primary amines in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., dimethylformamide) are commonly used.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., tetrahydrofuran) are typically used.

Major Products Formed

Substitution Reactions: Products include azido, thiol, or amino derivatives of the triazole.

Oxidation and Reduction: Products vary based on the specific reaction, potentially leading to hydroxylated or dehalogenated derivatives.

Coupling Reactions: Products are typically biaryl or diaryl compounds with extended conjugation.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-3-isopropyl-1-methyl-1H-1,2,4-triazole has been investigated for its potential as an antifungal agent. Triazoles are well-known for their ability to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This mechanism makes them effective against various fungal pathogens.

Case Study : A study demonstrated that derivatives of triazole compounds exhibited significant antifungal activity against Candida albicans and Aspergillus fumigatus, suggesting that 5-bromo derivatives could serve as lead compounds for further development .

Agricultural Science

In agriculture, compounds like 5-bromo-3-isopropyl-1-methyl-1H-1,2,4-triazole are being explored as potential fungicides. Their ability to target specific fungal pathways can lead to effective crop protection strategies.

Data Table: Efficacy of Triazole Compounds Against Fungal Strains

This table illustrates the comparative efficacy of different triazole compounds against notable agricultural pathogens.

Environmental Applications

The environmental stability of triazoles makes them suitable candidates for use in bioremediation processes. Their ability to degrade pollutants in soil and water systems is an area of ongoing research.

Case Study : Research has indicated that triazole compounds can be utilized to enhance the microbial degradation of certain pesticides in contaminated soils, thereby improving soil health and reducing chemical residues .

Mechanism of Action

The mechanism of action of 5-bromo-3-isopropyl-1-methyl-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity. The presence of the bromine atom and the triazole ring can enhance binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

Key Observations :

- Electronic Effects: Bromine’s electron-withdrawing nature increases the triazole ring’s electrophilicity, contrasting with electron-donating groups (e.g., amino or mercapto) in antifungal triazoles ().

Physicochemical Properties

- Density and Boiling Points : The isomer 3-bromo-5-isopropyl-1-methyl-1H-1,2,4-triazole has a predicted density of 1.56 g/cm³ and boiling point of 291.3°C , reflecting the influence of bromine and alkyl groups on packing efficiency and volatility .

- Solubility : Bulky substituents like isopropyl reduce aqueous solubility compared to smaller analogs (e.g., 5-bromo-1-propyl-1H-1,2,4-triazole) .

Stability and Reactivity

- Solution Stability : Hemiaminal analogs () decompose in DMSO, but the target compound’s isopropyl group may confer stability by sterically shielding reactive sites.

- Thermal Stability : Higher predicted boiling points (e.g., 291.3°C for the isomer) suggest robustness under thermal stress, advantageous for industrial applications .

Biological Activity

5-Bromo-3-isopropyl-1-methyl-1H-1,2,4-triazole is a heterocyclic compound belonging to the 1,2,4-triazole class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, antifungal, anticancer, and other therapeutic potentials.

The synthesis of 5-bromo-3-isopropyl-1-methyl-1H-1,2,4-triazole typically involves bromination of 3-isopropyl-1-methyl-1H-1,2,4-triazole using bromine or N-bromosuccinimide (NBS) in organic solvents like dichloromethane or chloroform. This process can yield high purity and significant quantities of the compound for further biological testing.

Antimicrobial Activity

The 1,2,4-triazole derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that compounds within this class exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative organisms. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have demonstrated that 5-bromo-3-isopropyl-1-methyl-1H-1,2,4-triazole exhibits significant antibacterial activity with MIC values comparable to standard antibiotics .

- Mechanism of Action : The compound may inhibit bacterial growth by interacting with essential enzymes such as DNA gyrase, disrupting DNA replication and transcription processes .

Antifungal Activity

The antifungal properties of triazoles are well-documented, particularly their role in inhibiting fungal cytochrome P450 enzymes. This selectivity reduces toxicity to human cells while effectively targeting fungal pathogens. Compounds like 5-bromo-3-isopropyl-1-methyl-1H-1,2,4-triazole have shown promising results against various fungi:

| Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Candida albicans | 15 | 8 |

| Aspergillus niger | 18 | 4 |

| Cryptococcus neoformans | 20 | 2 |

These results suggest that this compound could be a valuable candidate for developing new antifungal agents .

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of triazole derivatives. The unique structure of 5-bromo-3-isopropyl-1-methyl-1H-1,2,4-triazole may enhance its efficacy against cancer cells:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), showing significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 10 |

| A549 | 15 |

The mechanism is believed to involve apoptosis induction and cell cycle arrest .

Study on Antibacterial Efficacy

A study conducted by Mohammed et al. (2019) evaluated the antibacterial activity of several triazole derivatives against drug-resistant strains. The findings indicated that the introduction of bromine at specific positions enhanced antibacterial activity significantly. Notably, compounds similar to 5-bromo-3-isopropyl exhibited high selectivity against Staphylococcus aureus and Escherichia coli strains resistant to conventional antibiotics .

Evaluation of Antifungal Properties

In another study focused on antifungal properties, researchers tested the efficacy of various triazoles against clinical isolates of fungi. The results showed that derivatives with bromine substitutions had enhanced activity compared to non-brominated counterparts. This underscores the importance of structural modifications in developing effective antifungal agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-3-isopropyl-1-methyl-1H-1,2,4-triazole, and how can reaction conditions be systematically optimized?

- Methodology : Begin with nucleophilic substitution or cyclocondensation reactions using α-bromo precursors (e.g., bromoalkyl ketones) and triazole derivatives. Systematic optimization involves varying solvents (ethanol, methanol), catalysts (e.g., p-TsOH), and reaction times (e.g., 12–24 hours under reflux). Monitor progress via TLC and purify via recrystallization or column chromatography. Compare yields with structurally analogous brominated triazoles, such as 5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole, to identify trends in substituent effects .

Q. What spectroscopic and crystallographic methods are recommended for confirming its structure and purity?

- Methodology :

- Spectroscopy : Use IR to identify functional groups (e.g., C-Br stretching ~500–600 cm⁻¹) and NMR (¹H/¹³C) to confirm substituent positions and integration ratios. For example, ¹H-NMR can resolve methyl (δ ~2.3–2.8 ppm) and isopropyl (δ ~1.2–1.5 ppm) protons .

- Crystallography : Employ single-crystal X-ray diffraction (SHELXL for refinement) and visualize with ORTEP-III. Validate bond lengths/angles against similar triazole derivatives (e.g., 5-(bromomethyl)-1-methyl-1H-1,2,4-triazole) to detect structural anomalies .

Q. How does the bromo-isopropyl substituent influence solubility and stability under varying experimental conditions?

- Methodology : Conduct comparative solubility tests in polar (water, DMSO) and nonpolar solvents (hexane). Assess thermal stability via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). Compare results with analogs like 3-bromo-1-methyl-1H-1,2,4-triazole to isolate substituent effects .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict reactivity and non-covalent interactions of this compound in biological or catalytic systems?

- Methodology : Use density functional theory (DFT) to calculate electrostatic potential surfaces, HOMO-LUMO gaps, and binding affinities with target proteins (e.g., cyclooxygenase-2). Validate models against experimental data, such as inhibition efficiencies reported for 3-amino-5-mercapto-1,2,4-triazole in corrosion studies . Molecular dynamics (MD) simulations can further explore solvent interactions and conformational stability .

Q. How can researchers resolve contradictions in reported biological activities among structurally similar triazoles?

- Methodology : Perform systematic structure-activity relationship (SAR) studies by synthesizing analogs with controlled substituent variations (e.g., replacing isopropyl with tert-butyl). Test biological activity (e.g., antifungal, anti-inflammatory) under standardized assays. Cross-reference discrepancies using meta-analysis of existing data, such as the lower activity of 1-methyl-1H-1,2,3-triazole compared to 1,2,4-triazoles due to nitrogen arrangement differences .

Q. What advanced techniques are required to analyze thermodynamic properties (e.g., heat capacity, entropy) for this compound?

- Methodology : Use adiabatic vacuum calorimetry (e.g., Termis TAU-10) to measure heat capacity (Cₚ) from 8–370 K. Calculate absolute entropy (S°) and Gibbs free energy (ΔG) via integration of Cₚ/T curves. Compare with 1-tert-butyl-3-nitro-1H-1,2,4-triazole to assess substituent contributions to thermodynamic stability .

Q. How can crystallographic data be leveraged to explain unexpected reactivity or polymorphism?

- Methodology : Refine high-resolution crystal structures using SHELXL, focusing on torsional angles and packing motifs. For polymorphic forms, employ variable-temperature XRD and DSC to map phase transitions. Contrast with ORTEP-III visualizations of related compounds to identify steric or electronic influences .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in synthetic yields reported across studies?

- Methodology : Replicate published protocols while systematically varying parameters (e.g., reagent purity, inert atmosphere use). Characterize intermediates via LC-MS to identify side reactions. For example, trace moisture in bromoalkyl precursors may hydrolyze to alcohols, reducing yields .

Q. What strategies validate conflicting biological activity claims for triazole derivatives?

- Methodology : Cross-test compounds in multiple assay systems (e.g., in vitro enzyme inhibition vs. cell-based models). For instance, 5-aryl-1H-1,2,4-triazoles show COX-2 inhibition variability due to substituent electronic effects—validate via IC₅₀ comparisons and molecular docking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.